molecular formula C9H17N3 B13586015 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Cat. No.: B13586015
M. Wt: 167.25 g/mol
InChI Key: CIIXCFWJWUARPJ-UHFFFAOYSA-N
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Description

2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a pyrazole ring substituted at the 4-position with a 2,2-dimethyl-3-aminopropyl group. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Substitution at the 4-position: The pyrazole ring can be further functionalized by introducing the 2,2-dimethyl-3-aminopropyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The choice of solvents and purification techniques, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties.

    1-methyl-1H-pyrazole-4-boronic acid pinacol ester: A boronic acid derivative used in organic synthesis.

    4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): A more complex pyrazole derivative with additional functional groups.

Uniqueness

2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is unique due to the presence of the 2,2-dimethyl-3-aminopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

2,2-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications.

The synthesis of this compound typically involves the formation of the pyrazole ring through reactions involving hydrazine and 1,3-dicarbonyl compounds. Subsequent functionalization introduces the 2,2-dimethyl-3-aminopropyl group via nucleophilic substitution reactions. The molecular formula is C9H14N2C_9H_{14}N_2, with a molecular weight of approximately 166.22 g/mol.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The pyrazole ring can form hydrogen bonds and engage in hydrophobic interactions with active sites, leading to modulation of various biological pathways. Specific mechanisms may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Binding : It can act as an agonist or antagonist at various receptors, affecting signaling cascades within cells.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) and MCF7 (breast cancer). For instance, compounds structurally related to this pyrazole have shown reduced viability in A549 cells when treated with concentrations around 100 µM over 24 hours .

CompoundCell LineIC50 (µM)Notes
This compoundA549TBDPotential for further development
Analog Compound XA54966Significant cytotoxicity observed

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Pyrazole derivatives have been evaluated for their activity against multidrug-resistant strains of bacteria. Preliminary results indicate that certain analogs exhibit selective inhibition against resistant strains like Staphylococcus aureus. The compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways may contribute to its effectiveness .

Case Studies

In a comparative study examining various pyrazole derivatives, researchers found that modifications at the 4-position significantly affected biological activity. For example, substitution with electron-withdrawing groups enhanced anticancer efficacy while maintaining low toxicity to non-cancerous cells .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine?

  • Methodological Answer : A Buchwald-Hartwig amination or palladium-catalyzed cross-coupling can be employed, leveraging protocols from structurally analogous pyrazole derivatives. For example, copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours under inert conditions have been effective for similar amines . Post-synthesis, purification via column chromatography (e.g., ethyl acetate/hexane gradient) yields the compound in ~17–20% yield. Key steps include acid-base extraction for impurity removal and spectroscopic validation (¹H/¹³C NMR, HRMS) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Commercial batches report ≥95% purity via LC-MS .
  • Structural Confirmation :
  • ¹H NMR : Look for characteristic pyrazole proton signals at δ 7.5–8.0 ppm and tertiary amine protons at δ 1.5–2.0 ppm .
  • HRMS : Expected [M+H]+ ion at m/z 194.18 (C₉H₁₆N₃) .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to confirm melting points (e.g., 104–107°C for related analogs) .

Q. What analytical techniques are critical for quantifying this amine in complex matrices?

  • Methodological Answer :

  • LC-MS/MS : Optimize multiple reaction monitoring (MRM) transitions for selective quantification in biological samples.
  • Isotopic Labeling : Use deuterated analogs (e.g., CD₃ groups) as internal standards to correct for matrix effects .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or pharmacological activity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .
  • Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using PyMOL or AutoDock Vina to assess binding affinity. Validate with in vitro assays .

Q. What strategies resolve contradictions in pharmacological data across studies?

  • Methodological Answer :

  • Bioassay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound variability via NMR and LC-MS .
  • Metabolite Profiling : Use hepatocyte incubation + UPLC-QTOF to identify active/inactive metabolites that may explain divergent results .
  • Structural Analog Comparison : Benchmark against analogs like 3-(1-methyl-1H-pyrazol-3-yl)benzenamine to isolate substituent effects .

Q. How to design experiments evaluating structure-activity relationships (SAR) for this amine?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives with modified pyrazole (e.g., 3,5-dimethyl) or amine groups (e.g., cyclopropylamine) .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond donors/acceptors. Validate with IC₅₀ measurements in dose-response assays .

Q. What are best practices for handling air/moisture sensitivity during synthesis?

  • Methodological Answer :

  • Inert Atmosphere : Use Schlenk lines or gloveboxes (O₂ < 0.1 ppm) for reactions involving hygroscopic reagents (e.g., cesium carbonate) .
  • Stability Testing : Store the compound under argon at –20°C and monitor decomposition via TLC or NMR over 1–6 months .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2,2-dimethyl-3-(1-methylpyrazol-4-yl)propan-1-amine

InChI

InChI=1S/C9H17N3/c1-9(2,7-10)4-8-5-11-12(3)6-8/h5-6H,4,7,10H2,1-3H3

InChI Key

CIIXCFWJWUARPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CN(N=C1)C)CN

Origin of Product

United States

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